

Application Notes and Protocols for the Cyclocondensation Formation of Diazepane Rings

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Compound of Interest

Compound Name: *1,4-Diazepan-5-one hydrochloride*

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Introduction

Diazepane rings, particularly the 1,4-diazepane scaffold, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their seven-membered ring system offers a three-dimensional diversity that is attractive for designing ligands for various biological targets. This document provides detailed experimental protocols and application notes for the synthesis of diazepane rings via cyclocondensation reactions, a fundamental approach to constructing this heterocyclic system. The protocols outlined below cover key methodologies, including reductive amination, Ugi multicomponent reactions followed by cyclization, and palladium-catalyzed cyclizations.

I. Reductive Amination for the Synthesis of 1,4-Diazepanes

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly effective for the intramolecular cyclization to form diazepane rings. This approach typically involves the condensation of a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ) to form a cyclic imine, which is then reduced to the diazepane.

Protocol 1: One-Pot Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines[1]

This protocol describes the synthesis of a hexadentate chelator based on a 1,4-diazepane-6-amine (DAZA) core via a one-pot carbonyl amine condensation followed by reductive amination.

Experimental Protocol:

- Carbonyl Amine Condensation:
 - To a solution of 1,4-diazepan-6-amine (DAZA) (1 eq., 2.33 mmol, 268 mg) in methanol (50 mL), add the corresponding 4-alkoxy-2-hydroxybenzaldehyde (2 eq., 4.66 mmol).
 - Stir the mixture at room temperature for 24 hours.
 - Reduce the solvent volume to approximately 5 mL under reduced pressure.
 - Collect the precipitated product by filtration.
- Reductive Amination ('Single Addition'):
 - Suspend the product from the previous step (1 eq.) in a 1:1 (v/v) mixture of methanol and chloroform.
 - Add sodium borohydride (NaBH_4) (2 eq.) to the suspension.
 - Stir the reaction mixture overnight at room temperature.
 - Remove the solvents under reduced pressure. The crude product can be analyzed by LC-MS.
- Reductive Amination for Trialkylation ('Multi-addition')[1]
 - Resuspend the crude product from the 'single addition' step in a 1:1 (v/v) mixture of methanol and chloroform.
 - Add the respective aldehyde (1 eq.) and stir for 5-10 minutes until dissolved.

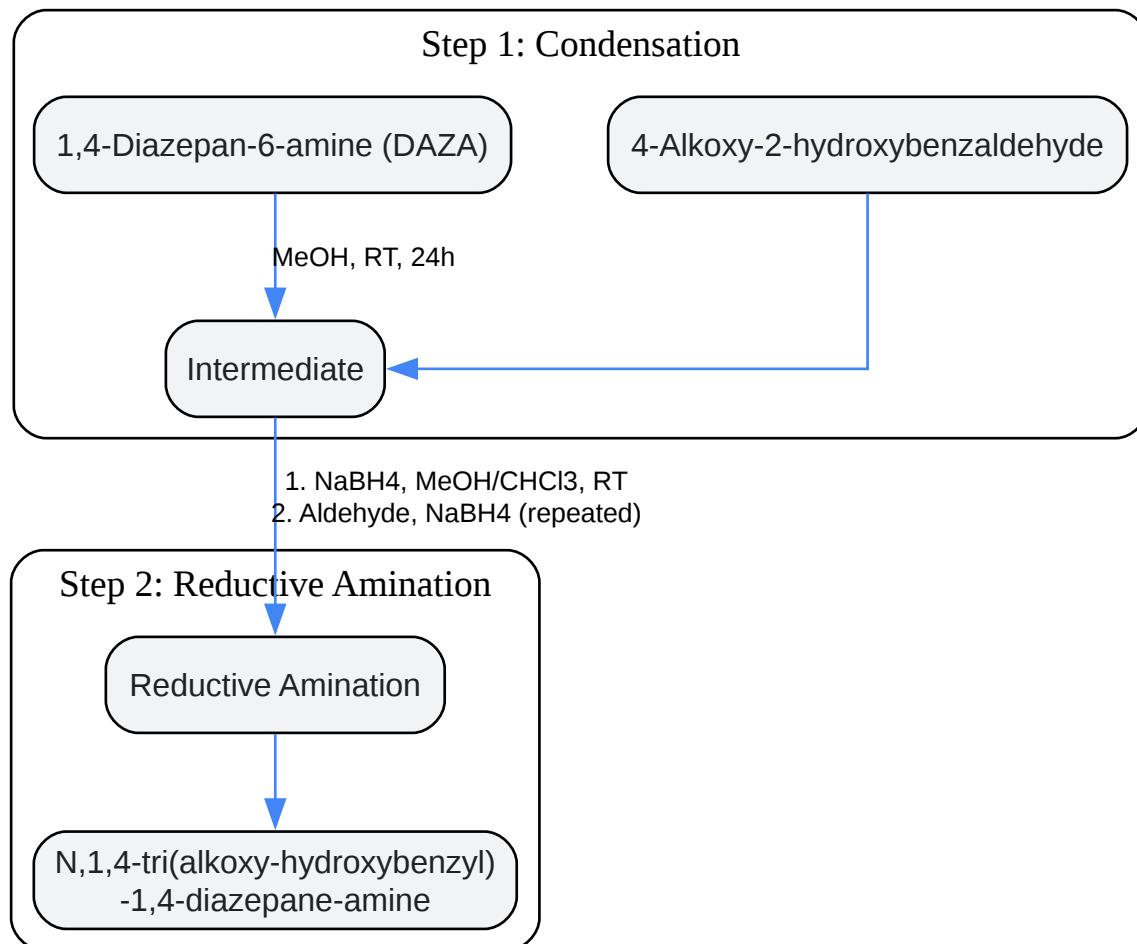
- Add NaBH_4 (1 eq.) and stir the mixture at room temperature overnight.
- Repeat the addition of aldehyde and NaBH_4 up to two more times to increase the yield of the trialkylated product.

Data Presentation:

Product	Starting Aldehyde	Yield (Condensation)
1g	4-ethoxybenzaldehyde	85%[1]

Further quantitative data for various derivatives can be found in the source literature.

Workflow for Reductive Amination Synthesis



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Caption: One-pot synthesis of substituted 1,4-diazepanes.

II. Ugi Multicomponent Reaction Followed by Cyclization

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly building molecular complexity. This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be strategically employed to generate linear precursors that undergo subsequent intramolecular cyclization to form diazepane rings.

Protocol 2: Synthesis of 1,4-Benzodiazepine-6-ones via Ugi-Deprotection-Cyclization (UDC)[2]

This protocol details a three-step, one-pot synthesis of 1,4-benzodiazepine-6-ones utilizing the Ugi-deprotection-cyclization (UDC) strategy.

Experimental Protocol:

- Ugi Four-Component Reaction:
 - In a microwave vial, combine methyl anthranilate (1 eq.), an isocyanide (1 eq.), N-Boc-glycinal (1 eq.), and a carboxylic acid (1 eq.) in methanol.
 - Heat the reaction mixture using microwave irradiation at 100°C for 30 minutes.
 - Monitor the reaction by TLC or LC-MS.
- Deprotection and Cyclization:
 - After completion of the Ugi reaction, evaporate the methanol under reduced pressure.
 - Add a solution of 10% trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE).
 - Heat the mixture at 40°C overnight to effect Boc deprotection and subsequent intramolecular cyclization.

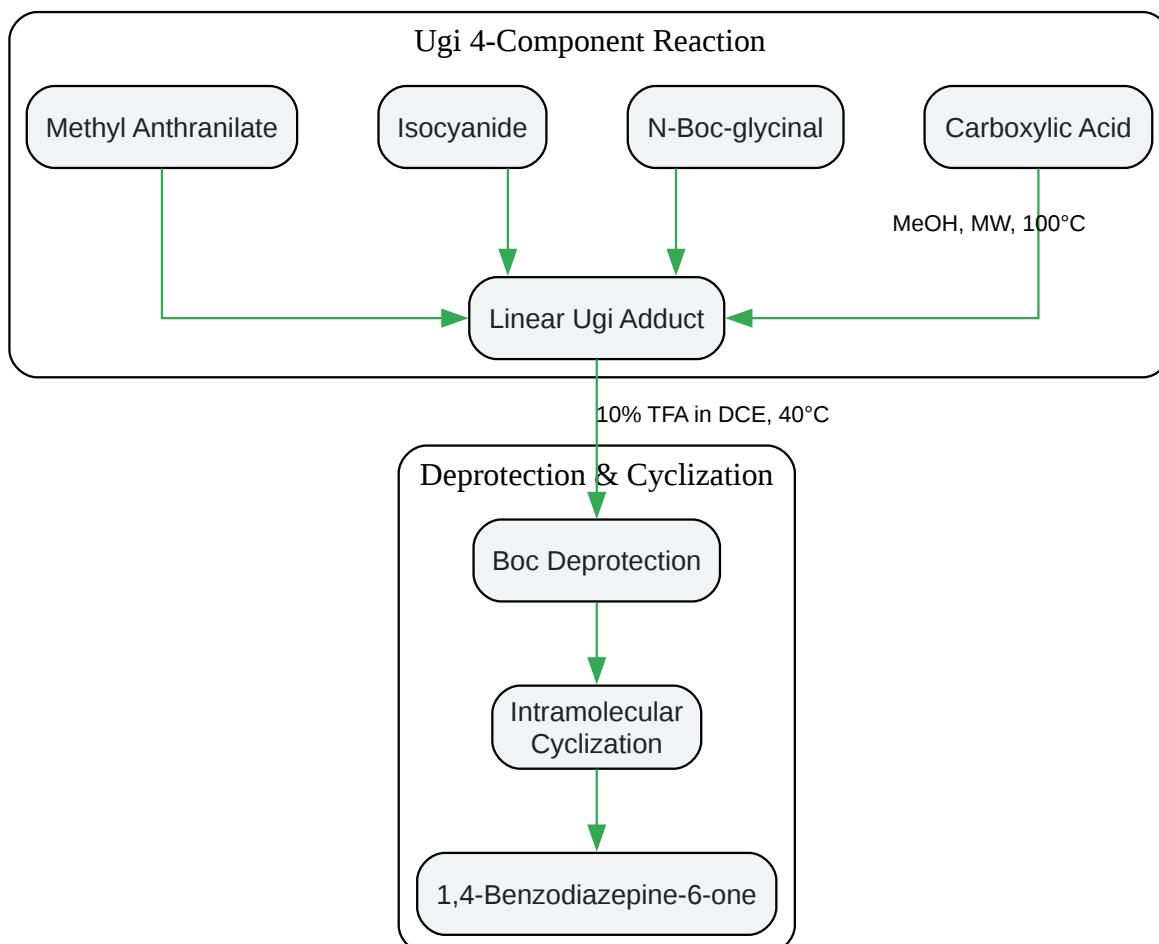
- Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Data Presentation:

Product	Isocyanide	Carboxylic Acid	Overall Yield (2 steps)
6a	Cyclohexyl isocyanide	Acetic acid	55%
6b	tert-Butyl isocyanide	Acetic acid	62%
20a	Cyclohexyl isocyanide	N-Boc-Phenylalanine	69%[2]
20b	tert-Butyl isocyanide	N-Boc-Phenylalanine	55%[2]

Yields are for the two-step, one-pot procedure.[2]

Workflow for Ugi-Deprotection-Cyclization

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Caption: Ugi-Deprotection-Cyclization (UDC) strategy.

III. Palladium-Catalyzed Cyclization for Benzodiazepine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-N and C-C bonds, and they have been successfully applied to the intramolecular cyclization to form benzodiazepine rings, a key class of diazepanes.

Protocol 3: Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates[3]

This protocol describes the synthesis of substituted 1,4-benzodiazepines via a palladium-catalyzed cyclization.

Experimental Protocol:

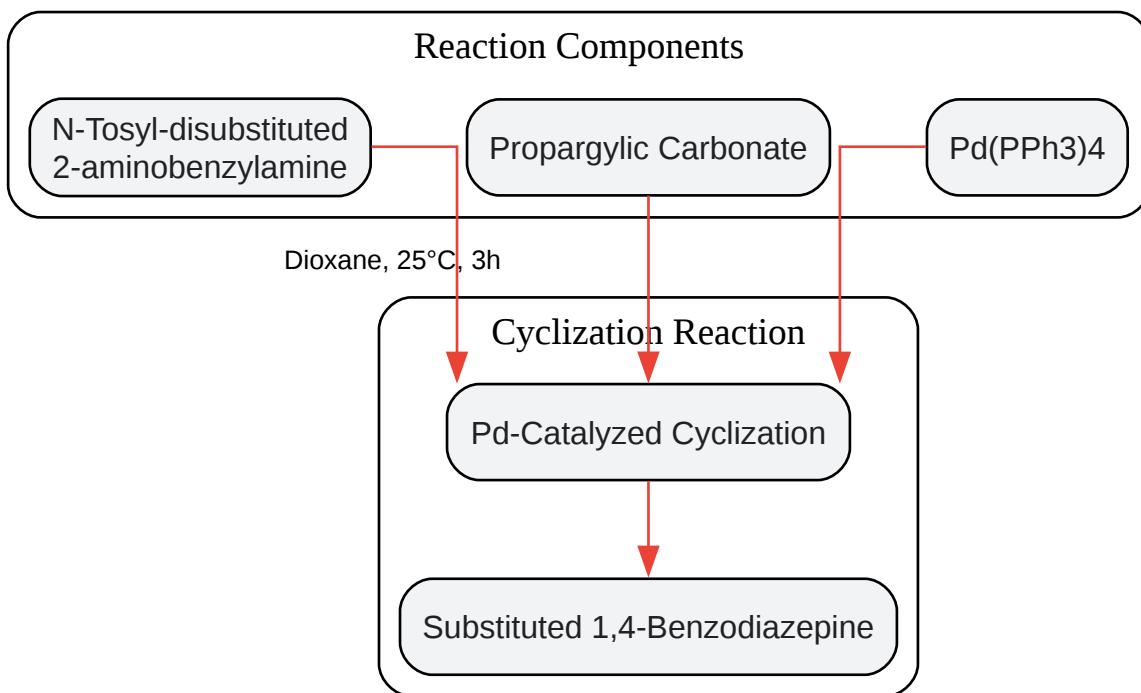
- Reaction Setup:
 - To a stirred solution of the propargylic carbonate (1.3 eq., 123 μ mol) in dioxane (0.5 mL), add the N-tosyl-disubstituted 2-aminobenzylamine (1 eq., 94.2 μ mol) and $\text{Pd}(\text{PPh}_3)_4$ (0.1 eq., 9.4 μ mol) at 25°C.
 - Stir the reaction mixture at the same temperature for 3 hours.
- Work-up and Purification:
 - After the reaction is complete (monitored by TLC), filter the mixture through a small pad of silica gel.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 5:1 v/v) to afford the 1,4-benzodiazepine products.

Data Presentation:

Product	Yield (Z-isomer)	Yield (E-isomer)
(Z)-3a	74%	25%

The reaction can produce both Z and E isomers.[3]

Workflow for Palladium-Catalyzed Cyclization



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